molecular formula C9H5FN2O2 B1295531 6-Fluoro-8-nitroquinoline CAS No. 343-26-0

6-Fluoro-8-nitroquinoline

Cat. No. B1295531
M. Wt: 192.15 g/mol
InChI Key: LDSAYITYLRHGQV-UHFFFAOYSA-N
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Patent
US09242943B2

Procedure details

4-Fluoro-2-nitro-phenylamine (15 g, 96 mmol) was added to a mixture of 4-nitrophenol (9.5 g, 144 mmol) and glycerol (27 ml), then concentrated sulphuric acid (8.3 ml, 154 mmol) was added dropwise. The mixture was stirred at 130° C. for 4 hours. For the workup, the reaction mixture was cooled to room temperature, then poured into ice-water. The precipitate was filtered and the aqueous phase was made basic with sodium hydroxide (15% solution). There were obtained 2.0 g (11%) of 6-fluoro-8-nitro-quinoline as a brown solid; (calculated) C9H5FN2O2 [192.2]; (found) [M+H]+=193.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[N+]([C:15]1[CH:20]=CC(O)=C[CH:16]=1)([O-])=O.S(=O)(=O)(O)O>OCC(CO)O>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1)[N:8]=[CH:20][CH:15]=[CH:16]2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)[N+](=O)[O-]
Name
Quantity
9.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
27 mL
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 130° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
For the workup, the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 10.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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